![molecular formula C15H10N4 B3349366 Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- CAS No. 215611-94-2](/img/structure/B3349366.png)
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
描述
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-: is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the larger family of phenanthroline derivatives, which are known for their ability to form stable complexes with metal ions. The presence of the pyrazine ring fused to the phenanthroline core enhances its electron-accepting capabilities, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- typically involves the condensation of 1,10-phenanthroline-5,6-diamine with an appropriate dialdehyde or diketone. One common method includes the reaction of 1,10-phenanthroline-5,6-diamine with glyoxal under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted phenanthroline derivatives .
科学研究应用
Chemistry: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, photochemistry, and materials science .
Biology and Medicine: In biological research, this compound is used in the synthesis of metal complexes that serve as probes for DNA and RNA interactions. These complexes can also exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry .
Industry: The compound is employed in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent electron-accepting properties and ability to enhance the efficiency of these devices .
作用机制
The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- primarily involves its role as a ligand. When forming complexes with metal ions, the compound coordinates through its nitrogen atoms, stabilizing the metal center and facilitating various catalytic and electronic processes. In biological systems, these metal complexes can intercalate with DNA, disrupting its function and leading to potential therapeutic effects .
相似化合物的比较
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the pyrazine ring.
2,2’-Bipyridine: Another bidentate ligand with comparable electron-accepting capabilities.
4,7-Phenanthroline: A derivative with different substitution patterns affecting its electronic properties.
Uniqueness: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- stands out due to the presence of the pyrazine ring, which enhances its electron-accepting properties and stability in metal complexes. This makes it particularly useful in applications requiring strong and stable coordination, such as in OLEDs and DSSCs .
属性
IUPAC Name |
3-methylpyrazino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-9-8-18-14-10-4-2-6-16-12(10)13-11(15(14)19-9)5-3-7-17-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKDKHQZHTMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476478 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215611-94-2 | |
| Record name | 2-Methylpyrazino[2,3-f][1,10]phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215611-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


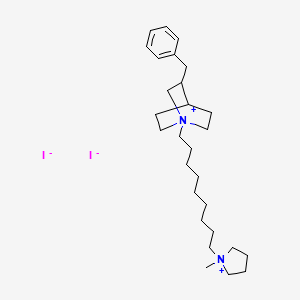
![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)
![Tert-butyl 2-methyl-2-[5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B3349296.png)
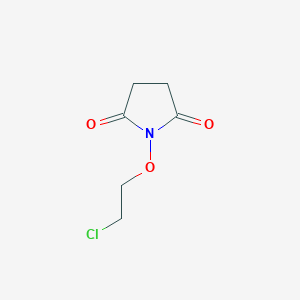
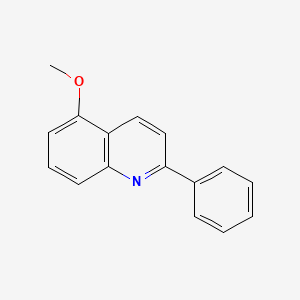
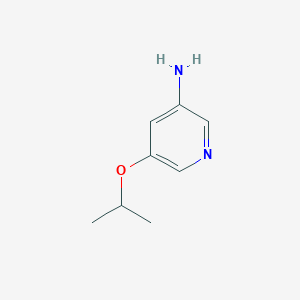
![Benzo[g]phthalazine-1,4-dione, 2,3-dihydro-](/img/structure/B3349315.png)




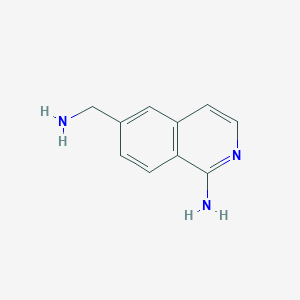
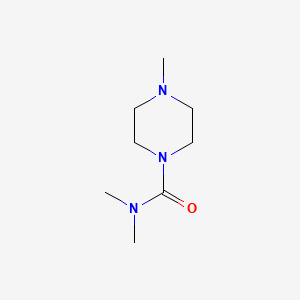
![1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone](/img/structure/B3349381.png)
